[1-(Pyridin-2-yl)ethenyl]boronic acid
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Overview
Description
[1-(Pyridin-2-yl)ethenyl]boronic acid: is an organoboron compound with the molecular formula C7H8BNO2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring via an ethenyl linkage. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively activate the ortho position of the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: The industrial production of [1-(Pyridin-2-yl)ethenyl]boronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further functionalized for use in different applications .
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling: [1-(Pyridin-2-yl)ethenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology:
Biological Labeling: The compound can be used to label biological molecules, aiding in the study of biological processes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism by which [1-(Pyridin-2-yl)ethenyl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This stability allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)boronic acid
- 3-(Pyridin-2-yl)boronic acid
- 4-(Pyridin-2-yl)boronic acid
Uniqueness: [1-(Pyridin-2-yl)ethenyl]boronic acid is unique due to its ethenyl linkage, which provides distinct reactivity compared to other pyridinylboronic acids. This unique structure allows for specific applications in cross-coupling reactions and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H8BNO2 |
---|---|
Molecular Weight |
148.96 g/mol |
IUPAC Name |
1-pyridin-2-ylethenylboronic acid |
InChI |
InChI=1S/C7H8BNO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-5,10-11H,1H2 |
InChI Key |
QTQJBAYDPKQUDR-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C1=CC=CC=N1)(O)O |
Origin of Product |
United States |
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